2-Bromo-3-(6-methoxy-2-naphthyl)-1-propene
Overview
Description
2-Bromo-3-(6-methoxy-2-naphthyl)-1-propene is an organic compound that features a bromine atom, a methoxy group, and a naphthyl group attached to a propene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-(6-methoxy-2-naphthyl)-1-propene typically involves the bromination of 6-methoxy-2-naphthalene followed by a series of reactions to introduce the propene moiety. One common method includes:
Bromination: 6-Methoxy-2-naphthalene is brominated using bromine (Br₂) in an acetic acid solution to form 2-bromo-6-methoxy-2-naphthalene.
Dehalogenation: The dibromo compound is then dehalogenated using metallic iron to yield 2-bromo-6-methoxy-2-naphthalene.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions is crucial to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-(6-methoxy-2-naphthyl)-1-propene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The double bond in the propene moiety can be reduced to form saturated derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or thiolates in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products
Substitution: Formation of 3-(6-methoxy-2-naphthyl)-1-propene derivatives.
Oxidation: Formation of 6-methoxy-2-naphthaldehyde or 6-methoxy-2-naphthoic acid.
Reduction: Formation of 2-bromo-3-(6-methoxy-2-naphthyl)propane.
Scientific Research Applications
2-Bromo-3-(6-methoxy-2-naphthyl)-1-propene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of anti-inflammatory agents and other pharmaceuticals.
Material Science: Utilized in the synthesis of novel polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-3-(6-methoxy-2-naphthyl)-1-propene involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and methoxy group play crucial roles in binding to these targets, influencing the compound’s biological activity. The propene moiety may also contribute to the compound’s reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-methoxynaphthalene: Shares the bromine and methoxy groups but lacks the propene moiety.
6-Methoxy-2-naphthoic acid: Contains a carboxylic acid group instead of the propene moiety.
2-Bromo-3-(6-methoxy-2-naphthyl)propane: Saturated derivative of the target compound.
Uniqueness
2-Bromo-3-(6-methoxy-2-naphthyl)-1-propene is unique due to the presence of the propene moiety, which imparts distinct reactivity and potential applications in organic synthesis and medicinal chemistry. The combination of bromine, methoxy, and propene groups makes it a versatile intermediate for various chemical transformations.
Properties
IUPAC Name |
2-(2-bromoprop-2-enyl)-6-methoxynaphthalene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO/c1-10(15)7-11-3-4-13-9-14(16-2)6-5-12(13)8-11/h3-6,8-9H,1,7H2,2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFBGCVGLNMDGAL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)CC(=C)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401231660 | |
Record name | Naphthalene, 2-(2-bromo-2-propen-1-yl)-6-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401231660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1443305-54-1 | |
Record name | Naphthalene, 2-(2-bromo-2-propen-1-yl)-6-methoxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1443305-54-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Naphthalene, 2-(2-bromo-2-propen-1-yl)-6-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401231660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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